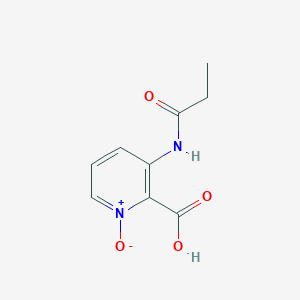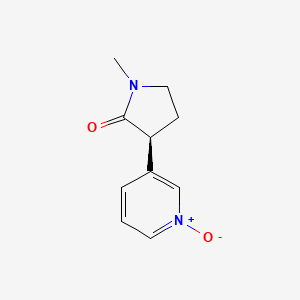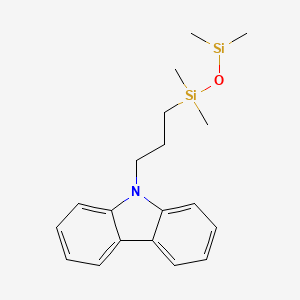
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four 4-methylphenyl groups attached to a perylene-3,9-diamine core, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with perylene-3,9-diamine and 4-methylphenyl groups.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the attachment of the 4-methylphenyl groups to the perylene-3,9-diamine core.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as recrystallization and high-performance liquid chromatography (HPLC), is common to achieve the required quality standards.
化学反应分析
Types of Reactions
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the 4-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the 4-methylphenyl rings.
科学研究应用
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism by which N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various biomolecules, including proteins and nucleic acids, influencing their function.
Pathways: It may modulate signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.
相似化合物的比较
Similar Compounds
- N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methoxyphenyl)perylene-3,9-diamine
- N~3~,N~3~,N~9~,N~9~-Tetrakis(4-chlorophenyl)perylene-3,9-diamine
Uniqueness
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine stands out due to its specific structural features, such as the presence of 4-methylphenyl groups, which impart unique electronic and optical properties. These properties make it particularly suitable for applications in organic electronics and photonics.
属性
CAS 编号 |
227009-37-2 |
|---|---|
分子式 |
C48H38N2 |
分子量 |
642.8 g/mol |
IUPAC 名称 |
3-N,3-N,9-N,9-N-tetrakis(4-methylphenyl)perylene-3,9-diamine |
InChI |
InChI=1S/C48H38N2/c1-31-11-19-35(20-12-31)49(36-21-13-32(2)14-22-36)45-29-27-41-40-8-6-10-44-46(30-28-42(48(40)44)39-7-5-9-43(45)47(39)41)50(37-23-15-33(3)16-24-37)38-25-17-34(4)18-26-38/h5-30H,1-4H3 |
InChI 键 |
FELXDNIAAORFTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C4C5=C6C(=CC=C5)C(=CC=C6C7=C4C3=CC=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)
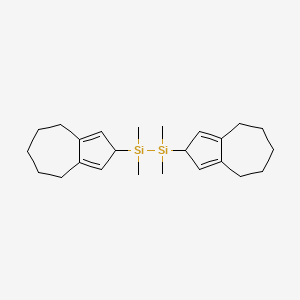
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
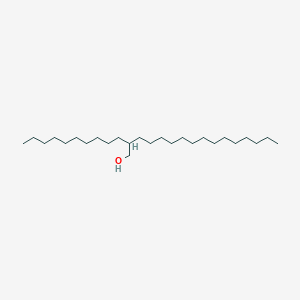
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)
